2,6-Difluorobenzoyl isocyanate CAS number
2,6-Difluorobenzoyl isocyanate CAS number
An In-Depth Technical Guide to 2,6-Difluorobenzoyl Isocyanate (CAS No. 60731-73-9)
Abstract
This technical guide provides a comprehensive overview of 2,6-Difluorobenzoyl isocyanate (CAS No. 60731-73-9), a pivotal reagent in modern organic synthesis. This document delves into its fundamental physicochemical properties, established synthetic methodologies, and the mechanistic principles governing its reactivity. Emphasis is placed on its strategic applications, particularly as a critical intermediate in the development of agrochemicals and pharmaceuticals. Furthermore, this guide outlines detailed experimental protocols and essential safety and handling procedures to ensure its effective and safe utilization in a laboratory setting. By synthesizing technical data with practical insights, this whitepaper serves as an essential resource for researchers leveraging this versatile chemical building block.
Core Chemical Identity
2,6-Difluorobenzoyl isocyanate, registered under CAS (Chemical Abstracts Service) number 60731-73-9 , is an aromatic acyl isocyanate.[1][2] Its structure is characterized by a benzoyl group substituted with two fluorine atoms at the ortho positions, and a highly reactive isocyanate functional group (-N=C=O).[1] This unique combination of a difluorinated aromatic ring and an isocyanate moiety makes it a valuable intermediate in synthetic chemistry. The strong electron-withdrawing nature of the fluorine atoms significantly enhances the electrophilicity of the isocyanate carbon, rendering it highly susceptible to nucleophilic attack.[3] This heightened reactivity is the cornerstone of its utility in creating complex organic molecules.[3]
Key Identifiers:
-
IUPAC Name: 2,6-difluorobenzoyl isocyanate[1]
Physicochemical Properties
The physical and chemical properties of 2,6-Difluorobenzoyl isocyanate are crucial for its handling, storage, and application in synthesis. While often described as a white crystalline solid, it can also present as an oily liquid.[1][2][6] It is soluble in common organic solvents like toluene and xylene but decomposes in the presence of water.[1][6]
| Property | Value | Source(s) |
| CAS Number | 60731-73-9 | [1][2][3][4][5] |
| Appearance | White Crystalline Solid / Oily Liquid | [1][2][4][6] |
| Melting Point | 140-143.3 °C | [2][4][5][6] |
| Boiling Point | 66 °C @ 0.2 mmHg | [2][5][6] |
| Density | ~1.32 - 1.47 g/cm³ (estimate) | [3][6] |
| Flash Point | 81.5 °C | [2][6] |
| Refractive Index | ~1.511 | [2][3][6] |
| Vapor Pressure | 0.137 mmHg @ 25°C | [2][6] |
| Storage Conditions | Freezer (below -20°C), under inert atmosphere | [2][6][7] |
Synthesis and Manufacturing Insights
The primary and most referenced method for synthesizing 2,6-Difluorobenzoyl isocyanate involves the reaction of 2,6-difluorobenzamide with oxalyl chloride.[1][6][8] This method is effective for lab-scale synthesis. The causality behind this choice of reagents lies in the ability of oxalyl chloride to act as a dehydrating and activating agent, converting the amide into the highly reactive isocyanate. The reaction proceeds with the liberation of gaseous byproducts (HCl and CO), which helps to drive the reaction to completion.[8]
Alternative methods have been developed for industrial-scale production, some aiming to avoid costly reagents like oxalyl chloride.[9] One such patented method involves the continuous reaction of 2,6-difluorobenzamide with triphosgene.[9] Another approach involves reacting 2,6-difluorobenzoyl chloride with trimethylsilyl isocyanate.[3]
Caption: Synthesis of 2,6-Difluorobenzoyl Isocyanate.
Protocol 3.1: Laboratory Synthesis from 2,6-Difluorobenzamide
This protocol is adapted from established laboratory procedures.[8]
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Preparation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve 31.4 g (0.20 mol) of 2,6-difluorobenzamide in 250 mL of anhydrous toluene.[8]
-
Reagent Addition: Under a gentle stream of nitrogen, add 28.0 g (0.22 mol) of oxalyl chloride dropwise to the stirred solution at room temperature.[8] Gas evolution (HCl, CO) will be observed.
-
Reaction: After the addition is complete, heat the mixture to reflux and maintain for 5 hours.[8] The progress of the reaction can be monitored by the cessation of gas evolution.
-
Work-up: Cool the reaction mixture to room temperature. Remove the toluene solvent under reduced pressure using a rotary evaporator.[8]
-
Purification: The crude residue is then purified by vacuum distillation (boiling point: 66 °C at 0.2 mmHg) to yield the final product.[2][5][6][8]
Chemical Reactivity and Mechanistic Insights
The synthetic utility of 2,6-Difluorobenzoyl isocyanate stems from the high electrophilicity of the central carbon atom in the isocyanate group (-N=C=O). The ortho-fluorine atoms exert a strong electron-withdrawing inductive effect, which further polarizes the N=C bond and increases the partial positive charge on the carbon, making it a prime target for nucleophiles.[3]
The most common reaction pathway is nucleophilic addition .[3] Compounds with active hydrogen atoms, such as amines, alcohols, and water, readily attack the isocyanate carbon.
-
Reaction with Amines: Primary and secondary amines react to form N,N'-disubstituted ureas. This is a fundamental reaction for producing many biologically active molecules.[3]
-
Reaction with Alcohols: Alcohols react to form carbamates.
-
Reaction with Water: The compound decomposes in water, first forming an unstable carbamic acid, which then decarboxylates to yield 2,6-difluorobenzamide. This highlights the need for anhydrous conditions during reactions.[6]
Caption: General Mechanism of Nucleophilic Addition.
Applications in Agrochemical and Pharmaceutical Synthesis
2,6-Difluorobenzoyl isocyanate is a cornerstone intermediate, particularly in the agrochemical industry for the synthesis of benzoylurea insecticides.[1][6][9] These compounds act as insect growth regulators by inhibiting chitin synthesis, a critical component of the insect exoskeleton.
Notable Insecticides Synthesized using DFBI:
In the pharmaceutical and chemical research sectors, DFBI serves as a versatile reagent for introducing the 2,6-difluorobenzoyl moiety into molecules.[1] This can alter a compound's properties, such as lipophilicity, metabolic stability, and binding affinity, making it a valuable tool in drug discovery and the development of novel compounds and specialty polymers.[1][3]
Safety, Handling, and Storage
Due to its reactivity and toxicity, strict safety protocols must be followed when handling 2,6-Difluorobenzoyl isocyanate.
Hazard Identification:
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Toxicity: Harmful by inhalation, in contact with skin, and if swallowed.[1][6][7]
-
Irritation: Causes irritation to the eyes, respiratory system, and skin.[1][6][7] It is a lachrymator (induces tears).[7]
-
Sensitization: May cause skin sensitization, leading to an allergic reaction upon re-exposure.[7] Chronic exposure may lead to sensitization of the respiratory tract.[7][10]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7][10]
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin exposure.[7][10]
-
Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. If airborne concentrations are high, a respirator that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be used.[7][10]
Handling and Storage:
-
Handling: Minimize dust generation and accumulation. Avoid contact with skin, eyes, and clothing.[7][11] Keep the container tightly closed when not in use.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][10][11] For long-term stability, it is recommended to store in a freezer at temperatures below -20°C.[2][4][6][7] Store away from incompatible substances such as water, strong acids, strong bases, alcohols, and strong oxidizing agents.[7][12]
Experimental Protocols
Protocol 7.1: Synthesis of N-(2,6-Difluorobenzoyl)-N'-(pyrimidin-2-yl)urea
This protocol demonstrates a typical application of 2,6-Difluorobenzoyl isocyanate in the synthesis of a substituted urea, a common scaffold in bioactive molecules.[1]
Sources
- 1. Page loading... [guidechem.com]
- 2. lookchem.com [lookchem.com]
- 3. 2,6-Difluorobenzoyl isocyanate | 60731-73-9 | Benchchem [benchchem.com]
- 4. echemi.com [echemi.com]
- 5. 2,6-Difluorobenzoyl isocyanate/DFBI [beijingyuji.com]
- 6. chembk.com [chembk.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. prepchem.com [prepchem.com]
- 9. CN113666844A - Method for continuously producing 2, 6-difluorobenzoyl isocyanate - Google Patents [patents.google.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. 2,6-Difluorobenzoyl isocyanate | CAS#:60731-73-9 | Chemsrc [chemsrc.com]
- 12. fishersci.com [fishersci.com]
